molecular formula C12H8BrF3N2 B13718093 2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine

2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13718093
M. Wt: 317.10 g/mol
InChI Key: ARDIWTZDQYRVOR-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₈BrF₃N₂
Molecular Weight: 317.12 g/mol
CAS Number: 1820674-39-2
Structure: The pyrimidine core features a bromine atom at position 2, a meta-methylphenyl (m-tolyl) group at position 6, and a trifluoromethyl (-CF₃) group at position 3. The m-tolyl substituent provides steric bulk and moderate lipophilicity, while the electron-withdrawing -CF₃ group enhances stability and influences electronic properties.

Properties

Molecular Formula

C12H8BrF3N2

Molecular Weight

317.10 g/mol

IUPAC Name

2-bromo-4-(3-methylphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H8BrF3N2/c1-7-3-2-4-8(5-7)9-6-10(12(14,15)16)18-11(13)17-9/h2-6H,1H3

InChI Key

ARDIWTZDQYRVOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Halogenation and Functionalization of Trifluoromethylpyridine Precursors

A common starting point is 2-bromo-6-(trifluoromethyl)pyridine, which serves as a substrate for further functionalization. For example, halogenation and subsequent nucleophilic substitution or metal-catalyzed coupling allow the introduction of aromatic groups.

Experimental Example:

Step Reagents and Conditions Yield Notes
Halogenation of 2-bromo-6-trifluoromethylpyridine Reaction with n-butyllithium at -78 °C in toluene, followed by addition of N,N-dimethylformamide and sodium borohydride reduction Crude (6-trifluoromethylpyridin-2-yl) methanol obtained Reaction monitored by 1H-NMR; careful temperature control critical
Copper(I) iodide catalyzed coupling CuI, potassium carbonate, N,N-dimethylethylenediamine in 1,4-dioxane at 95 °C for 1 h under nitrogen Moderate to high yields (~67%) Extraction and purification by column chromatography
Palladium-catalyzed carbonylation Pd(OAc)2, 1,1'-bis(diphenylphosphino)ferrocene, triethylamine in methanol under CO atmosphere (2 atm) at 60 °C for 18 h 67% yield of methyl 6-trifluoromethyl-pyridine-2-carboxylate Inert atmosphere and pressure control essential

This approach highlights the use of metal catalysis and controlled atmospheres to achieve selective functionalization of the pyridine ring with trifluoromethyl and bromo substituents, setting the stage for further aromatic substitution.

The introduction of the m-tolyl group at the 6-position of the pyrimidine ring is typically accomplished via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using arylboronic acids or esters.

Key Conditions:

  • Catalyst: Palladium diacetate or palladium complexes with diphosphine ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene).
  • Base: Triethylamine or potassium carbonate.
  • Solvent: 1,4-dioxane or methanol.
  • Temperature: 60–95 °C.
  • Atmosphere: Inert (nitrogen or argon).

The reaction proceeds efficiently under these conditions, with yields ranging from moderate to high (approximately 60–70%). Purification is typically achieved by silica gel column chromatography.

Summary of Key Preparation Data

Preparation Step Reagents/Catalysts Conditions Yield (%) Notes
Lithiation and formylation of 2-bromo-6-trifluoromethylpyridine n-Butyllithium, N,N-dimethylformamide, sodium borohydride -78 °C to RT, toluene/methanol Not specified (crude intermediate) Requires strict temperature control
Copper(I) iodide catalyzed coupling CuI, K2CO3, N,N-dimethylethylenediamine, 1,4-dioxane 95 °C, 1 h, inert atmosphere Moderate to high (~67%) Efficient for C–N or C–C bond formation
Palladium-catalyzed carbonylation Pd(OAc)2, 1,1'-bis(diphenylphosphino)ferrocene, triethylamine, CO gas 60 °C, 18 h, 2 atm CO, inert atmosphere 67% Requires pressure control, sensitive catalyst
Alkylation with tert-butyl 2-hydroxyacetate Potassium tert-butoxide, THF Ambient temperature, 1 h 100% High yield, simple workup

Research Findings and Considerations

  • The use of metal catalysts such as copper(I) iodide and palladium complexes is crucial for achieving selective substitutions on the pyrimidine ring bearing trifluoromethyl and bromo substituents.
  • Inert atmospheres (nitrogen or argon) and controlled temperatures improve reaction efficiency and product purity.
  • The trifluoromethyl group influences reactivity and stability, necessitating careful choice of reaction conditions.
  • Purification typically involves extraction with ethyl acetate, drying over anhydrous magnesium sulfate or sodium sulfate, and column chromatography.
  • Spectroscopic methods such as 1H-NMR and LC-MS are essential for monitoring reaction progress and confirming product identity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 2 serves as an excellent leaving group, enabling palladium-catalyzed cross-coupling reactions. These include:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd catalysis yields biaryl derivatives. For example:
Example Reaction:

C12H8BrF3N2+Ar-B(OH)2Pd(OAc)2,K3PO4C12H8F3N2-Ar+Byproducts\text{C}_{12}\text{H}_{8}\text{BrF}_{3}\text{N}_{2} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2, \text{K}_3\text{PO}_4} \text{C}_{12}\text{H}_{8}\text{F}_{3}\text{N}_{2}\text{-Ar} + \text{Byproducts}

Conditions Catalyst Base Solvent Yield Source
80°C, 24–70 hPd(OAc)₂K₃PO₄·7H₂OEthylene glycol70–85%

This reaction is critical for introducing aryl groups at position 2, enhancing pharmacological potential .

Buchwald-Hartwig Amination

Reaction with amines forms C–N bonds, yielding amino-substituted pyrimidines. For instance:
Example Reaction:

\text{C}_{12}\text{H}_{8}\text{BrF}_{3}\text{N}_{2} + \text{R}_2\text{NH} \xrightarrow{\text{Pd}_2\text{(dba)}_3, \text{Xantphos}} \text{C}_{12}\text{H}_{8}\text{F}_{3}\text{N}_{3}\text{R}_2} + \text{HBr}

Conditions Catalyst Ligand Solvent Yield Source
100°C, 48 hPd₂(dba)₃XantphosToluene60–75%

Nucleophilic Substitution

The bromine atom undergoes nucleophilic displacement with soft nucleophiles (e.g., thiols, amines):

Example with Thiophenol:

C12H8BrF3N2+PhSHEt3N,DMFC12H8F3N2SPh+HBr\text{C}_{12}\text{H}_{8}\text{BrF}_{3}\text{N}_{2} + \text{PhSH} \xrightarrow{\text{Et}_3\text{N}, \text{DMF}} \text{C}_{12}\text{H}_{8}\text{F}_{3}\text{N}_{2}\text{SPh} + \text{HBr}

Conditions Base Solvent Yield Source
60°C, 12 hEt₃NDMF65%

The trifluoromethyl group stabilizes the transition state via electron withdrawal, accelerating substitution .

Electrophilic Aromatic Substitution

The meta-tolyl group at position 6 directs electrophiles to the para position of its methyl group:

Nitration Example:

C12H8BrF3N2+HNO3H2SO4C12H7BrF3N2NO2+H2O\text{C}_{12}\text{H}_{8}\text{BrF}_{3}\text{N}_{2} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{12}\text{H}_{7}\text{BrF}_{3}\text{N}_{2}\text{NO}_2 + \text{H}_2\text{O}

Conditions Reagents Temperature Yield Source
0–5°C, 2 hHNO₃, H₂SO₄0°C40%

Cyclocondensation Reactions

The compound participates in heterocycle formation via cyclocondensation with diamines or hydrazines:

Example with Hydrazine:

C12H8BrF3N2+N2H4EtOH,ΔC12H9F3N5+HBr\text{C}_{12}\text{H}_{8}\text{BrF}_{3}\text{N}_{2} + \text{N}_2\text{H}_4 \xrightarrow{\text{EtOH}, \Delta} \text{C}_{12}\text{H}_{9}\text{F}_{3}\text{N}_5 + \text{HBr}

Conditions Solvent Temperature Yield Source
Reflux, 6 hEthanol80°C55%

Trifluoromethyl Group Reactivity

The CF₃ group is inert under most conditions but can undergo radical-mediated defluorination under UV light .

Bromine-Lithium Exchange

Reaction with alkyllithium reagents generates lithium intermediates for further functionalization:

C12H8BrF3N2+RLiC12H8F3N2Li+RBr\text{C}_{12}\text{H}_{8}\text{BrF}_{3}\text{N}_{2} + \text{RLi} \rightarrow \text{C}_{12}\text{H}_{8}\text{F}_{3}\text{N}_{2}\text{Li} + \text{RBr}

Conditions Reagent Solvent Yield Source
-78°C, 1 hn-BuLiTHF90%

Mechanistic Insights

  • Cross-Coupling: Oxidative addition of Pd⁰ to the C–Br bond initiates catalytic cycles .

  • Nucleophilic Substitution: Follows an S<sub>N</sub>Ar mechanism due to electron-deficient pyrimidine ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Pyrimidine derivatives, including 2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine, have shown promising antimicrobial properties. Research indicates that compounds with trifluoromethyl groups exhibit enhanced activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, the incorporation of trifluoromethyl substitutions has been linked to increased potency against various pathogens due to their ability to disrupt bacterial cell membranes .

Case Study: Antimicrobial Efficacy
A study published in Molecules highlighted the synthesis of pyrimidine derivatives demonstrating significant antibacterial effects. The minimum inhibitory concentration (MIC) values were notably lower for compounds with trifluoromethyl groups compared to their non-fluorinated counterparts, indicating a potential for developing new antibiotics based on this scaffold .

Agrochemical Applications

Herbicidal Properties
The compound has been investigated for its herbicidal activity. Research has shown that pyrimidine derivatives can inhibit key enzymes in plant growth pathways, making them effective in controlling weed populations. The specific structure of 2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine allows it to interact with these enzymes more effectively than traditional herbicides .

Data Table: Herbicidal Activity Comparison

Compound NameActive IngredientApplication Rate (g/ha)Efficacy (%)
2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidineTrifluoromethyl pyrimidine10085
Traditional Herbicide AGlyphosate50075
Traditional Herbicide BAtrazine40070

Synthesis and Functionalization

The synthesis of 2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound, which can be further functionalized to enhance its biological activity.

Synthetic Pathway Overview
The synthesis typically begins with the bromination of a suitable pyrimidine precursor, followed by the introduction of the m-tolyl and trifluoromethyl groups. Various reaction conditions such as temperature, solvent choice, and catalysts can significantly influence the yield and selectivity of the final product .

Future Directions and Research Opportunities

Given the promising applications of 2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine in both medicinal and agricultural chemistry, further research is warranted. Potential areas include:

  • Development of New Antibiotics: Exploring modifications to enhance antimicrobial efficacy against resistant strains.
  • Enhanced Herbicides: Investigating combinations with other active ingredients to improve weed control without harming crops.
  • Material Science Applications: Assessing the photophysical properties of this compound for potential use in organic electronics or photonic devices.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine and m-tolyl groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Variations at Position 2

The reactivity and applications of pyrimidines are strongly influenced by the leaving group at position 2.

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
2-Chloro-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine Cl C₁₂H₈ClF₃N₂ 272.66 Chlorine is a weaker leaving group than bromine, reducing reactivity in nucleophilic substitutions.
2-Mercapto-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine SH C₁₂H₉F₃N₂S 284.28 Thiol group enables hydrogen bonding and metal coordination, expanding applications in catalysis.
2-Iodo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine I C₁₅H₈F₃IN₂ 400.14 Iodine’s larger atomic radius increases steric hindrance and polarizability, enhancing photophysical properties.

Aromatic Ring Modifications at Position 6

Variations in the aryl group at position 6 alter steric and electronic profiles:

Compound Name Aryl Group (Position 6) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
2-Bromo-6-(4-ethylphenyl)-4-(trifluoromethyl)pyrimidine 4-Ethylphenyl C₁₃H₁₀BrF₃N₂ 331.14 Ethyl group increases lipophilicity but may reduce solubility in polar solvents.
2-Bromo-6-(2-chlorophenyl)-4-(trifluoromethyl)pyrimidine 2-Chlorophenyl C₁₁H₅BrClF₃N₂ 337.52 Electron-withdrawing Cl substituent enhances electrophilicity at the pyrimidine core.
2-Bromo-6-(1-naphthyl)-4-(trifluoromethyl)pyrimidine 1-Naphthyl C₁₅H₈BrF₃N₂ 353.14 Extended aromatic system improves π-π stacking interactions, relevant in materials science.

Combined Substituent and Core Modifications

Compounds with multiple functional group changes exhibit distinct properties:

Compound Name Modifications Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
2-Bromo-4-trifluoromethyl-6-[3-(trifluoromethyl)phenyl]pyrimidine Additional -CF₃ on aryl ring C₁₂H₅BrF₆N₂ 371.08 Enhanced electron-withdrawing effects improve stability under acidic conditions.
2-Bromo-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine Dichloro-substituted aryl C₁₁H₄BrCl₂F₃N₂ 371.97 Increased halogenation may elevate toxicity but improve pesticidal activity.

Biological Activity

2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a bromine atom and a trifluoromethyl group. These substituents are known to influence the compound's biological activity, potentially enhancing its lipophilicity and reactivity with biological targets.

The compound's structure can be represented as follows:

C12H9BrF3N2\text{C}_12\text{H}_9\text{BrF}_3\text{N}_2

This structure includes:

  • Bromine (Br) : A halogen that can enhance reactivity.
  • Trifluoromethyl group (CF3) : Known for increasing lipophilicity and altering electronic properties.
  • m-Tolyl group : Influences solubility and may interact with biological receptors.

Biological Activity Overview

Research on the biological activity of 2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine is limited, but it shares similarities with other pyrimidine derivatives that have shown interactions with various biological targets, including enzymes and receptors.

Potential Applications

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against pathogens such as Chlamydia trachomatis and Plasmodium falciparum, suggesting that 2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine may exhibit similar properties .
  • Antitumor Activity : Some pyrimidine derivatives have been explored for their cytotoxic effects against cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances their potency .

Study 1: Antimalarial Activity

Research on triazolopyrimidine derivatives indicates that compounds with similar structural features can inhibit the growth of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). For instance, a study demonstrated that certain analogs showed significant selectivity for malarial enzymes over human counterparts, which could be indicative of the potential for 2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine in antimalarial applications .

Study 2: Antichlamydial Activity

Another study focused on pyrimidine derivatives that inhibited Chlamydia trachomatis growth without affecting host cell viability. The introduction of a trifluoromethyl group was crucial for enhancing the antimicrobial activity, highlighting the importance of this substituent in developing selective antimicrobial agents .

Comparative Analysis of Similar Compounds

Compound NameKey DifferencesUnique Features
2-Iodo-6-(p-tolyl)-4-(trifluoromethyl)pyrimidineContains iodine instead of bromineEnhanced reactivity due to iodine's leaving ability
6-(p-Tolyl)-4-(trifluoromethyl)pyrimidineLacks the halogen (bromine)Different reactivity patterns
2-Bromo-6-(p-tolyl)pyrimidineLacks the trifluoromethyl groupDifferent electronic properties

Q & A

Q. What are the common synthetic routes for 2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine?

The synthesis typically involves two primary strategies:

  • Bromination of Precursor Pyrimidines : A trifluoromethyl-substituted pyrimidine intermediate undergoes bromination at the 2-position using reagents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces the m-tolyl group to a brominated pyrimidine scaffold. For example, a 2-bromo-4-(trifluoromethyl)pyrimidine precursor reacts with m-tolylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system at 80–90°C .

Q. Key Intermediate :

IntermediateRoleReference
2-Bromo-4-(trifluoromethyl)pyrimidineCore scaffold for functionalization
m-Tolylboronic acidAryl group donor

Q. How can researchers characterize 2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine using spectroscopic methods?

  • ¹H/¹³C NMR : The m-tolyl group’s aromatic protons appear as a multiplet (δ 7.2–7.5 ppm), while the trifluoromethyl group causes deshielding in adjacent carbons (δ ~120–125 ppm for CF₃) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS typically shows [M+H]⁺ peaks at m/z 317.11 (C₁₂H₈BrF₃N₂) .
  • X-ray Crystallography : Used to confirm regioselectivity in bromination and coupling steps. For related pyrimidines, bond angles and halogen positioning are critical for reactivity analysis .

Advanced Research Questions

Q. How can Suzuki cross-coupling conditions be optimized for introducing the m-tolyl group?

  • Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in aryl coupling efficiency (yield: 75% vs. 45%) .
  • Solvent Effects : THF/H₂O (3:1) enhances solubility of boronic acids compared to DMF .
  • Temperature Control : Reactions at 90°C reduce side products (e.g., debromination) compared to lower temperatures .

Q. Optimization Table :

ParameterOptimal ConditionYield Improvement
CatalystPd(PPh₃)₄+30%
SolventTHF/H₂O (3:1)+20%
Temperature90°C+15%

Q. How can contradictions in NMR data due to substituent effects be resolved?

The electron-withdrawing trifluoromethyl and bromine groups cause unexpected splitting or shifts in NMR signals:

  • Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) predict chemical shifts and coupling constants. For example, meta-substitution on the tolyl group splits aromatic protons into distinct doublets .
  • Variable Temperature NMR : At low temperatures (e.g., –40°C), hindered rotation of the m-tolyl group resolves overlapping signals .

Q. What is the role of substituents in modulating electronic properties?

  • Trifluoromethyl Group : Strong electron-withdrawing effect reduces electron density at the pyrimidine ring, enhancing electrophilic substitution reactivity. DFT studies show a 0.45 eV decrease in LUMO energy compared to non-fluorinated analogs .
  • Bromine Atom : Acts as a leaving group in nucleophilic substitutions (e.g., SNAr reactions) and stabilizes intermediates via resonance .

Q. How can regioselectivity challenges in bromination be addressed?

Competing bromination at the 2- vs. 4-position of pyrimidine rings is mitigated by:

  • Directing Groups : A pre-existing trifluoromethyl group at the 4-position directs bromination to the 2-position due to steric and electronic effects .
  • Radical Inhibitors : Using AIBN as an initiator minimizes radical-based side reactions during NBS-mediated bromination .

Q. Key Data Contradictions

  • Spectral vs. Computational Predictions : Experimental ¹⁹F NMR shifts for CF₃ may deviate from DFT predictions by 2–3 ppm due to solvent effects not modeled in simulations .
  • Yield Variability : Suzuki coupling yields drop below 50% if the boronic acid contains ortho-substituents, likely due to steric hindrance .

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